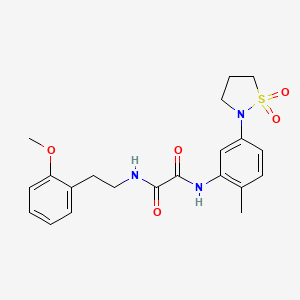
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxazolidinone Derivatives as Antibacterial Agents
Oxazolidinones, a novel class of antimicrobial agents, exhibit a unique mechanism of inhibiting bacterial protein synthesis. Studies on oxazolidinone analogs such as U-100592 and U-100766 have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus species, and Mycobacterium tuberculosis. These compounds showed potential for treating infections resistant to conventional antibiotics, without rapid resistance development observed in laboratory settings (Zurenko et al., 1996).
Thiazolidinone Derivatives with Antimicrobial Activity
Thiazolidinone derivatives incorporating a thiazole ring have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising in vitro antibacterial and antifungal activities, suggesting their potential as therapeutic agents for microbial diseases. The synthesis approach and antimicrobial screening of these compounds highlight the thiazolidinone scaffold's versatility in drug discovery (Desai et al., 2013).
Role in Modulating Feeding Behaviors and Stress Responses
Research on the role of orexin-1 receptor mechanisms in compulsive food consumption offers insights into how oxazolidinone derivatives might be utilized in neurological and psychiatric research. Compounds targeting orexin receptors have been shown to influence behaviors associated with stress, arousal, and compulsive food intake, suggesting potential applications in treating eating disorders and stress-related conditions (Piccoli et al., 2012).
Aldose Reductase Inhibition for Diabetic Complications
Iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These compounds offer a promising approach to developing novel treatments for preventing or managing diabetic complications, demonstrating the potential of thiazolidinone derivatives in metabolic disease research (Ali et al., 2012).
properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-8-9-17(24-12-5-13-30(24,27)28)14-18(15)23-21(26)20(25)22-11-10-16-6-3-4-7-19(16)29-2/h3-4,6-9,14H,5,10-13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAXNKYRGCUCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2977725.png)
![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)
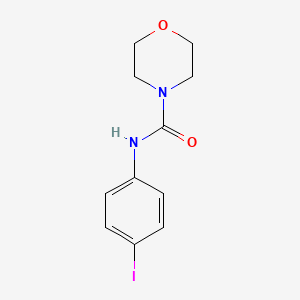
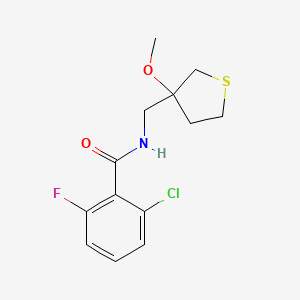
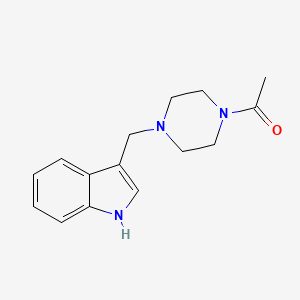

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]quinoline](/img/structure/B2977732.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2977740.png)
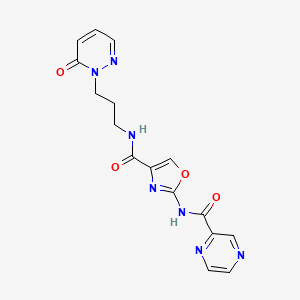
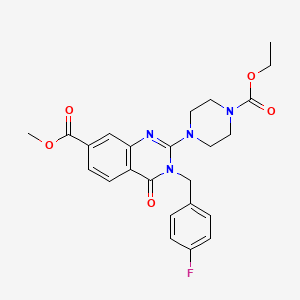

![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2977747.png)